
Fosfato de adenina
Descripción general
Descripción
Adenine phosphate is an important organic compound found in all living organisms. It is one of the four nucleotides that make up the genetic code, and is a key component of DNA and RNA. Adenine phosphate is also used in the synthesis of adenosine triphosphate (ATP), which is an important energy source for cells.
Aplicaciones Científicas De Investigación
Señalización de calcio en la activación celular
Los derivados de fosfato de adenina como la di fosfato de adenosina cíclico (cADPR) son fundamentales en la señalización de calcio. Este proceso es esencial para la activación de las células T, donde el cADPR actúa como un segundo mensajero, movilizando los iones de calcio para facilitar la expresión de los marcadores de activación y la proliferación celular .
Química medicinal y diseño de fármacos
Los análogos estructurales del this compound han sido fundamentales en la química medicinal. Los investigadores, incluido el profesor Barry Potter, han diseñado numerosos análogos para desarrollar relaciones estructura-actividad (SAR), que sirven como base para crear herramientas bioquímicas y pistas en estudios de modelos de enfermedades .
Síntesis de nucleótidos
El this compound es un componente clave en la biosíntesis de nucleótidos. Está involucrado en las vías de recuperación que reciclan nucleótidos, un proceso esencial para mantener el pool de nucleótidos dentro de la célula .
Transferencia y almacenamiento de energía
Como parte del trifosfato de adenosina (ATP), el this compound es crucial para la transferencia de energía dentro de las células. El ATP sirve como la principal moneda energética, facilitando varios procesos biológicos que requieren energía de entrada .
Funciones coenzimáticas
En su forma como NADP+ (nicotinamida adenina dinucleótido fosfato), el this compound actúa como una coenzima en reacciones anabólicas como el ciclo de Calvin y la síntesis de lípidos y ácidos nucleicos, donde se requiere como un agente reductor .
Expansión del código genético
El this compound está involucrado en la expansión del código genético. Participa en la sustitución de nucleótidos estándar por otros no convencionales, lo que puede ser crucial para estudiar las funciones de las proteínas y diseñar proteínas novedosas .
Mecanismo De Acción
Target of Action
Adenine phosphate, also known as 7H-Purin-6-amine phosphate, primarily targets the adenosine receptors A1 and A2 . These receptors play a crucial role in the heart, where their agonism reduces conduction time in the atrioventricular node . Adenine phosphate also targets adenine phosphoribosyltransferase , an enzyme involved in the salvage pathway of adenine .
Mode of Action
Adenine phosphate forms adenosine, a nucleoside, when attached to ribose . This adenosine can then be bonded with one to three phosphoric acid units, yielding AMP, ADP, and ATP . These adenine derivatives perform important functions in cellular metabolism . For instance, adenosine causes transient heart block in the AV node of the heart .
Biochemical Pathways
Adenine phosphate is involved in several biochemical pathways. It plays a significant role in the pentose phosphate pathway (PPP) , which generates NADPH . NADPH is a central mediator of cellular redox homeostasis in multiple cellular compartments and is also an essential driver of reductive biosynthetic pathways . Adenine phosphate also affects the tricarboxylic acid (TCA) cycle and folate/one-carbon metabolism .
Pharmacokinetics
The pharmacokinetics of adenine phosphate are complex and can vary depending on various factors. It’s important to note that adenine phosphate, in its many forms (amp, adp, atp), performs important functions in cellular metabolism
Result of Action
The action of adenine phosphate results in a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity . It also helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans, and modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Action Environment
The action of adenine phosphate is influenced by various environmental factors. Moreover, ATP is often referred to as the “molecular unit of currency” for intracellular energy transfer . Its consumption in metabolic processes can be influenced by the cellular environment and the presence of other molecules .
Safety and Hazards
When handling adenine phosphate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
In the next few years, the refinement of personalized therapy for the use of NAD+ precursors and improved detection methodologies allowing the administration of specific NAD+ precursors in the context of patients’ NAD+ levels will lead to a better understanding of the therapeutic role of NAD+ precursors in human diseases .
Análisis Bioquímico
Biochemical Properties
Adenine phosphate interacts with various enzymes, proteins, and other biomolecules. It is recognized by aptamers, which are molecules that can bind to adenine and its derivatives . The specificity of these interactions is crucial for understanding biological processes and biochemical reactions .
Cellular Effects
Adenine phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The role of adenine phosphate in these processes is essential for the normal functioning of cells .
Molecular Mechanism
At the molecular level, adenine phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Understanding the mechanism of action of adenine phosphate is crucial for comprehending its role in biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenine phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is essential for understanding its role in biological processes .
Dosage Effects in Animal Models
The effects of adenine phosphate vary with different dosages in animal models . Observations of any threshold effects, as well as any toxic or adverse effects at high doses, are crucial for understanding its impact on biological processes .
Metabolic Pathways
Adenine phosphate is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels , playing a crucial role in cellular metabolism .
Transport and Distribution
Adenine phosphate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation . Understanding the transport and distribution of adenine phosphate is essential for comprehending its role in biological processes .
Subcellular Localization
The subcellular localization of adenine phosphate and its effects on its activity or function are crucial aspects of its role in biological processes . Targeting signals or post-translational modifications may direct it to specific compartments or organelles , affecting its function .
Propiedades
IUPAC Name |
phosphoric acid;7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200206 | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52175-10-7, 70700-30-0 | |
| Record name | 1H-Purin-6-amine, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenine phosphate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Adenine phosphate, encompassing molecules like adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), plays a crucial role in cellular energy transfer and metabolism. ATP, often referred to as the "molecular unit of currency" in intracellular energy transfer, stores and releases energy for numerous cellular processes. []
A: Diabetes can disrupt cellular energy balance, potentially impacting the metabolism of high-energy adenine phosphates. This disruption may contribute to the development of long-term diabetic complications. []
A: Endurance athletes exhibit lower phosphocreatine ([PCr]) and adenosine triphosphate (ΔG(ATP)) levels in their dominant leg muscles at rest compared to sprinters and untrained individuals. Additionally, their resting [ADP(free)] levels are higher. This suggests that higher resting [ADP(free)] and lower ΔG(ATP) are characteristic of endurance-trained muscles. []
ANone: ADP consists of an adenine base attached to a ribose sugar molecule (forming adenosine) and two phosphate groups linked by a high-energy phosphoanhydride bond.
A: Leukocyte depletion, achieved through methods like pre-storage filtration, can minimize the accumulation of substances like matrix metalloproteinase-9 (MMP-9) in red blood cell concentrates stored in MAP solution, thereby improving stability during storage. []
A: While individuals with homozygous APRT deficiency cannot metabolize adenine efficiently, leading to potential toxicity concerns, the frequency of this genetic condition is extremely low (estimated at 1.2% heterozygosity in the Japanese population). Therefore, the likelihood of both the donor and recipient having homozygous APRT deficiency, making adenine toxicity a risk, is extremely rare. []
A: MAP solution extends the storage duration of red blood cells compared to other solutions like citrate-adenine-phosphate-dextrose (CPD). [] It provides essential nutrients, like adenine and glucose, for red blood cell metabolism during storage, helping maintain cell viability and function. []
A: Pre-storage leukocyte reduction, using techniques like filtration, effectively removes leukocytes, reducing the risk of transfusion-related reactions and improving the overall quality of stored red blood cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





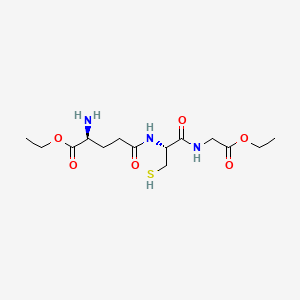
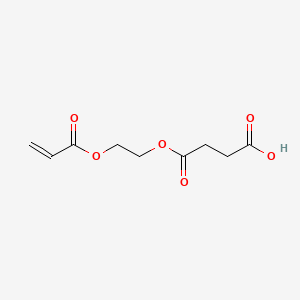
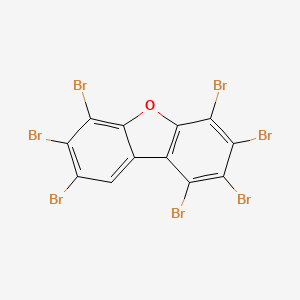





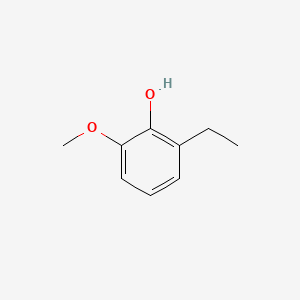

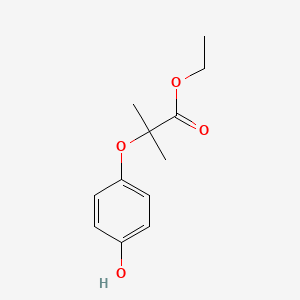
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)